Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
Description
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)14(6-8-19-9-7-14)11-20-13(21)22-10-12-4-2-1-3-5-12/h1-5,19H,6-11H2,(H,20,21) |
InChI Key |
CTGNJRPZZMJLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of this compound involves two primary stages: construction of the 4-(trifluoromethyl)piperidin-4-ylmethylamine intermediate and carbamate formation .
Synthesis of 4-(Trifluoromethyl)piperidin-4-ylmethylamine
The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, while the methylamine group is installed through reductive amination or alkylation.
Step 1: Introduction of the Trifluoromethyl Group
- Starting Material : 4-Bromopiperidine or 4-chloropiperidine serves as the precursor.
- Trifluoromethylation :
- Suzuki-Miyaura Coupling : React 4-bromopiperidine with trifluoromethylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., THF or DMF) to yield 4-(trifluoromethyl)piperidine.
- Direct Substitution : Treat 4-chloropiperidine with CF₃I in the presence of a base (e.g., K₂CO₃) to achieve nucleophilic displacement.
Step 2: Installation of the Methylamine Group
Reductive Amination :
Alkylation :
Carbamate Formation
The methylamine intermediate is protected with benzyl chloroformate to form the final carbamate.
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl chloroformate | Triethylamine | Dichloromethane | 0–25°C | 75–85 |
| Benzyl chloroformate | NaH | THF | 0–25°C | 80–90 |
Mechanism :
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines trifluoromethylation and carbamate formation:
Optimization and Challenges
Yield Enhancement
Analytical Characterization
Key Techniques
| Technique | Purpose | Observed Data |
|---|---|---|
| ¹H NMR | Confirm piperidine and carbamate protons | δ 3.5–4.0 (CH₂, carbamate), δ 1.5–2.0 (piperidine CH₂) |
| ¹³C NMR | Identify CF₃ and carbamate carbonyl | δ 120–125 (CF₃), δ 155–160 (C=O) |
| HRMS | Verify molecular weight | [M + H]⁺ = 276.37 (C₁₆H₂₄F₃N₂O₂) |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Suzuki Coupling | High regioselectivity for CF₃ | Requires expensive catalysts |
| Direct Substitution | Cost-effective, scalable | Lower yields (50–60%) |
| Reductive Amination | Flexible for diverse amines | Oxidation step may introduce impurities |
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve safety and yield in carbamate formation.
- Catalyst Recycling : Use heterogeneous Pd catalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl or piperidine derivatives .
Scientific Research Applications
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the fields of pharmacology and drug development. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Antimicrobial Activity
This compound has shown promising results in antimicrobial research. Its structural similarity to other guanidine derivatives suggests potential antibacterial properties. In vitro studies have indicated that related compounds exhibit activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, which are implicated in neurological conditions such as Alzheimer's disease and schizophrenia. Compounds that modulate these receptors could provide therapeutic benefits by improving cognitive function or alleviating symptoms of these disorders .
Fatty Acid Amide Hydrolase Modulation
Another area of application involves the modulation of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibitors of FAAH can enhance the effects of endocannabinoids, potentially offering new avenues for pain management and anxiety treatment. Research into similar benzyl derivatives has shown they can effectively inhibit FAAH activity, suggesting that this compound may also exhibit this property .
Data Table: Antimicrobial Activity
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.12 | Staphylococcus aureus |
| Related Guanidine Derivative | 8 | Staphylococcus aureus |
| Another Guanidine Derivative | >128 | Escherichia coli |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Dohle et al., various benzyl derivatives were tested for their antibacterial efficacy against MRSA strains. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neurological Implications
A patent study highlighted the use of similar compounds as muscarinic receptor antagonists for treating neurological diseases. The findings suggest that this compound could be further explored in clinical settings to evaluate its efficacy in managing cognitive disorders .
Mechanism of Action
The mechanism of action of Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate and related compounds:
Structural and Functional Insights
Role of Trifluoromethyl Group
The trifluoromethyl (-CF₃) substituent is a critical pharmacophore in the target compound. Fluorine’s electronegativity and small atomic radius enhance dipole interactions with biological targets, while the CF₃ group’s lipophilicity improves membrane permeability . For example, compound 7b () uses a 3-CF₃ benzamide moiety to stabilize interactions with hydrophobic enzyme pockets, achieving a moderate yield of 54.9% . In contrast, the absence of CF₃ in 8c () results in lower molecular weight (445.19 g/mol) but reduced bioactivity in preliminary screens .
Carbamate vs. Amide/Thiourea Linkers
The benzyl carbamate group in the target compound offers hydrolytic stability compared to amide or thiourea linkers in analogs like 7b and 8a . However, thiourea derivatives (e.g., 8a ) exhibit higher yields (64.2%) due to favorable reaction kinetics in thiocarbamation reactions . Phosphorylated analogs (e.g., 109 ) introduce steric bulk, reducing bioavailability but increasing specificity for charged binding sites .
Piperidine Substitution Patterns
- 4-Position Substitution : The target compound’s 4-CF₃-piperidine scaffold contrasts with 15 ’s 4-(hydroxyethyl)piperidine, which prioritizes solubility over target affinity .
- N-Benzyl vs. N-tert-Butyl : The tert-butyl carbamate in ’s analog provides steric protection against enzymatic cleavage but limits synthetic scalability compared to benzyl derivatives .
Biological Activity
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and oncological applications. This article compiles and analyzes various studies and findings related to its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₉H₂₂F₃N₅O₂S
Molecular Weight : 397.45 g/mol
CAS Number : 2680748-56-3
The compound features a piperidine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and may influence receptor binding affinity.
This compound primarily acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders. This antagonistic action can lead to modulation of neurotransmitter release, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzyl derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC₅₀ values indicating significant effectiveness:
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers upon treatment .
Neurological Effects
The compound's role as a muscarinic receptor antagonist suggests potential applications in treating neurological disorders. Specifically, it may help alleviate symptoms associated with cholinergic overactivity in conditions like Alzheimer's disease. In animal models, administration of similar compounds has shown promise in improving cognitive function by modulating acetylcholine levels .
Case Studies
- Schizophrenia Treatment : A clinical trial involving a related compound demonstrated reduced psychotic symptoms in patients when administered as part of a combination therapy targeting M4 receptors. The study noted significant improvements in cognitive function and reduced side effects compared to traditional antipsychotics .
- Glioblastoma Research : In a preclinical study, this compound was tested alongside established chemotherapeutics. Results indicated enhanced tumor suppression when used in conjunction with other agents, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using a piperidine precursor. For example, a similar carbamate derivative was synthesized by reacting 4-aminopyridine with benzyl chloroformate in THF, followed by crystallization and hydrogen bonding analysis . Characterization often involves H NMR and C NMR to confirm structural integrity. For instance, H NMR signals at δ 3.45–2.21 ppm (piperidine protons) and δ 5.14 ppm (benzyl carbamate) are critical markers .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. A related carbamate exhibited intra-layer N–H⋯N hydrogen bonds and parallel C–O⋯O–C interactions (O⋯O = 3.06 Å), which stabilize the lattice . Refinement parameters (e.g., R-factor < 0.05) and hydrogen atom constraints are key for accuracy.
Q. What spectroscopic techniques are essential for verifying the trifluoromethyl group’s presence and position?
- Methodological Answer : F NMR is critical, with trifluoromethyl groups typically resonating near δ -60 to -70 ppm. Additionally, IR spectroscopy can detect C–F stretches (~1100–1250 cm). Mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 481.7) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., H NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the piperidine ring). Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify splitting patterns. For example, diastereotopic protons in the piperidine ring may show complex coupling in static NMR but simplify at higher temperatures .
Q. What strategies optimize the yield of the carbamate formation step, particularly with sterically hindered piperidine intermediates?
- Methodological Answer : Steric hindrance can reduce nucleophilicity. Using activating agents like CDI (1,1'-carbonyldiimidazole) improves coupling efficiency, as seen in a related synthesis achieving 77% yield . Solvent choice (e.g., THF or MeOH) and slow addition of benzyl chloroformate also mitigate side reactions .
Q. How does the trifluoromethyl group influence the compound’s biological activity, and what assays validate its role?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity, critical for membrane permeability. In vitro assays (e.g., enzyme inhibition studies using acetylcholinesterase) paired with computational docking (e.g., molecular dynamics simulations) can correlate substituent effects with activity. Fluorine’s electronegativity may also modulate binding affinity, as shown in dual-target inhibitors .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization at the piperidine’s chiral center is a risk during scale-up. Chiral HPLC (e.g., using amylose-based columns) monitors enantiopurity. Asymmetric synthesis routes, such as using chiral auxiliaries or catalysts, are preferred. For example, tert-butoxycarbonyl (Boc) protection of intermediates prevents racemization during coupling steps .
Data Analysis and Interpretation
Q. How do hydrogen bonding and crystal packing affect the compound’s solubility and stability?
- Methodological Answer : Strong N–H⋯N and C–O⋯O interactions reduce solubility in apolar solvents. Thermogravimetric analysis (TGA) and powder XRD track stability under humidity/temperature stress. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) quantify stability .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
